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Compound of Interest

Compound Name: PD173074

Cat. No.: B1679126 Get Quote

This technical guide provides an in-depth overview of PD173074, a potent and selective small-

molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1 and 3. Developed as a

research tool, this pyrido[2,3-d]pyrimidine derivative has been instrumental in elucidating the

role of FGFR signaling in various physiological and pathological processes, including

angiogenesis, cell proliferation, and cancer.[1][2] This document is intended for researchers,

scientists, and drug development professionals, offering detailed data, experimental protocols,

and visual representations of the inhibitor's mechanism and context.

Mechanism of Action
PD173074 functions as a potent, ATP-competitive inhibitor of the FGFR tyrosine kinase

domain.[3][4][5] By binding to the ATP pocket of the receptor, it prevents the

autophosphorylation and subsequent activation of the kinase, which is a critical step in initiating

downstream signaling cascades.[3][6] This blockade effectively abrogates FGF-mediated

cellular responses, including proliferation, migration, and survival.[7][8] Its high affinity and

selectivity for FGFRs make it a valuable tool for studying FGF-dependent biological processes.

[8][9]

Quantitative Data: Inhibition Profile and Efficacy
The potency and selectivity of PD173074 have been characterized across various enzymatic

and cell-based assays. The following tables summarize the key quantitative data.
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Table 1: In Vitro Kinase Inhibition Profile of PD173074

Target Kinase IC50 Value (nM) Source(s)

FGFR3 5 [3][4][5]

FGFR1 ~21.5 - 25 [3][4][5][10]

VEGFR2 (KDR) ~100 - 200 [3]

PDGFR 17,600 [10]

c-Src 19,800 [10]

EGFR > 50,000 [10]

InsR > 50,000 [10]

MEK > 50,000 [10]

PKC > 50,000 [10]

Note: PD173074 also demonstrates an inhibitory constant (Ki) of approximately 40 nM for

FGFR1.[3][11]

Table 2: Cellular Activity of PD173074
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Cell Line /
Model

Assay Type Effect
IC50 Value
(nM)

Source(s)

FGFR3-

expressing

Myeloma Cells

(KMS11,

KMS18)

Cell Viability Reduced Viability < 20 [3][6]

Cerebellar

Granule Neurons

FGF-2 Promoted

Survival

Inhibition of

Survival
12 [3]

PC12 Cells &

Granule Neurons

FGF-2

Stimulated

Neurite

Outgrowth

Inhibition of

Outgrowth
22 [8][11]

Urothelial

Carcinoma Cells

(FGFR3 mutant)

Proliferation/Viab

ility
Inhibition Nanomolar range [12]

Cholangiocarcino

ma Cells (TFK-1,

KKU-213, RBE)

Cell Viability Reduced Viability 6,600 - 11,000 [13]

Table 3: In Vivo Efficacy of PD173074
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Xenograft Model Dosing Effect Source(s)

KMS11 Myeloma Not specified

Delayed tumor

growth, increased

survival

[3][6]

H-510 SCLC
Daily oral admin. for

28 days

Impaired tumor

growth, increased

median survival

[14]

H-69 SCLC
Daily oral admin. for

28 days

Induced complete,

long-lasting responses

in 50% of mice

[7][9][14]

FGF or VEGF-induced

Angiogenesis (Mouse

model)

1-2 mg/kg/day

Blocked angiogenesis

with no apparent

toxicity

[3][6]

FGFR Signaling Pathway and Point of Inhibition
Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) regulate a wide array of cellular

processes.[15][16] The binding of an FGF ligand, in concert with heparan sulfate proteoglycans

(HSPG), induces receptor dimerization and trans-autophosphorylation of specific tyrosine

residues in the kinase domain.[17][18] This activation triggers the recruitment of adaptor

proteins like FRS2, leading to the initiation of multiple downstream signaling cascades,

including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively govern cell

proliferation, survival, and differentiation.[17][19]
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Caption: Canonical FGFR signaling pathway and the inhibitory action of PD173074.
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Experimental Protocols
The following are representative protocols for key experiments used to characterize PD173074.

In Vitro FGFR1 Kinase Inhibition Assay
This protocol is adapted from methodologies used to determine the enzymatic inhibition of

FGFR1.[3][6]

Reaction Setup: Prepare a total reaction volume of 100 µL in a 96-well plate.

Buffer: Use a buffer containing 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, and

0.2 mM sodium orthovanadate.

Substrate: Add a random copolymer of glutamic acid and tyrosine (4:1) to a final

concentration of 750 µg/mL.

Inhibitor: Add various concentrations of PD173074 (dissolved in DMSO) to the wells. Include

a DMSO-only control.

Enzyme: Add 60 to 75 ng of full-length FGFR1 kinase enzyme to each well.

Initiation: Start the reaction by adding [γ-³²P]ATP to a final concentration of 5 µM.

Incubation: Incubate the plate at 25°C for 10 minutes.

Termination: Stop the reaction by adding 30% trichloroacetic acid.

Measurement: Precipitate the material onto glass-fiber filter mats and measure the

incorporated radioactivity using a scintillation counter to determine the level of kinase activity.

Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration.

Cell Viability (MTT) Assay
This protocol is used to assess the effect of PD173074 on the viability of cancer cell lines.[13]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them

to adhere for 24 hours.

Treatment: Treat the cells with PD173074 at varying concentrations (e.g., 0.1, 1, 10, 100 µM)

for 72 hours. Include a vehicle control (DMSO).

MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL)

to each well and incubate for 2 hours at 37°C, allowing viable cells to convert MTT to

formazan crystals.

Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the

formazan crystals.

Measurement: Measure the absorbance (Optical Density, OD) at 540 nm using a microplate

reader.

Analysis: Normalize the absorbance values to the vehicle control to determine the

percentage of cell viability at each inhibitor concentration and calculate IC50 values.

Drug Discovery and Characterization Workflow
The evaluation of a kinase inhibitor like PD173074 follows a logical progression from initial

biochemical screening to validation in complex biological systems. This workflow ensures a

thorough characterization of the compound's potency, selectivity, and therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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